2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate
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Overview
Description
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom at the 3beta position, and a benzyl ester group. This compound is primarily used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of L-proline is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Introduction of the fluorine atom: The fluorine atom is introduced at the 3beta position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, dichloromethane.
Reduction: LiAlH4, NaBH4, ethanol, tetrahydrofuran (THF).
Substitution: Amines, thiols, DMF, DMSO.
Major Products Formed
Oxidation: Formation of oxo derivatives or hydroxylated products.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the benzyl ester group facilitates its incorporation into larger molecular frameworks .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-L-proline benzyl ester: Lacks the fluorine atom, resulting in different reactivity and stability.
3beta-Fluoro-L-proline benzyl ester: Lacks the Boc protecting group, making it less stable during synthesis.
1-(tert-Butoxycarbonyl)-3beta-chloro-L-proline benzyl ester: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Uniqueness
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is unique due to the combination of the Boc protecting group, the fluorine atom, and the benzyl ester group. This combination imparts specific chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
330945-21-6 |
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Molecular Formula |
C17H22FNO4 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(21)19-10-9-13(18)14(19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3/t13-,14-/m0/s1 |
InChI Key |
QXIXTXHOXKJBGO-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OCC2=CC=CC=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
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